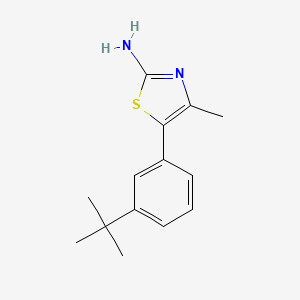
Ethyl 1-(2-methylpropyl)cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-methylpropyl)cyclopentane-1-carboxylate: is an organic compound with the molecular formula C₁₂H₂₂O₂ It belongs to the class of cyclopentane carboxylates, which are characterized by a cyclopentane ring substituted with an ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize ethyl 1-(2-methylpropyl)cyclopentane-1-carboxylate involves the esterification of 1-(2-methylpropyl)cyclopentane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, this compound can be produced through a similar esterification process, but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl 1-(2-methylpropyl)cyclopentane-1-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thioesters.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Ethyl 1-(2-methylpropyl)cyclopentane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its ester group can be easily modified, making it a versatile building block in organic chemistry.
Biology and Medicine:
Pharmaceuticals: This compound is investigated for its potential use in drug development. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.
Industry:
Fragrance and Flavor Industry: Due to its ester functionality, this compound is used in the formulation of fragrances and flavors. It imparts a pleasant aroma and is used in various consumer products.
Mécanisme D'action
The mechanism of action of ethyl 1-(2-methylpropyl)cyclopentane-1-carboxylate depends on its specific application. In organic synthesis, its reactivity is primarily governed by the ester group, which can undergo various chemical transformations. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and ethanol, which can then participate in further biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2-oxocyclopentanecarboxylate: This compound has a similar cyclopentane ring structure but contains a keto group instead of an alkyl group.
Cyclopentane, 1-ethyl-2-methyl-: This compound is structurally similar but lacks the ester functionality.
Cyclopentane, 1-methyl-2-propyl-: Another similar compound with a different alkyl substitution pattern on the cyclopentane ring.
Uniqueness: Ethyl 1-(2-methylpropyl)cyclopentane-1-carboxylate is unique due to its specific ester functionality combined with the 2-methylpropyl substitution on the cyclopentane ring
Propriétés
Formule moléculaire |
C12H22O2 |
|---|---|
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
ethyl 1-(2-methylpropyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H22O2/c1-4-14-11(13)12(9-10(2)3)7-5-6-8-12/h10H,4-9H2,1-3H3 |
Clé InChI |
YYTFMISGIMLOGX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCC1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


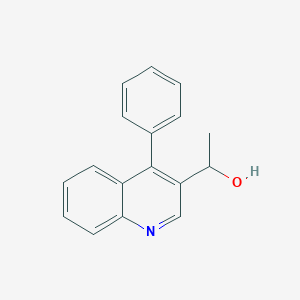
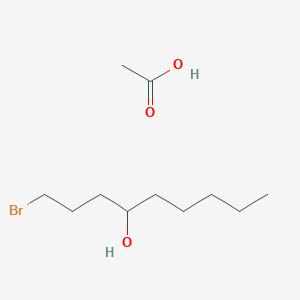

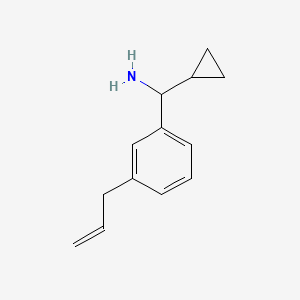
![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
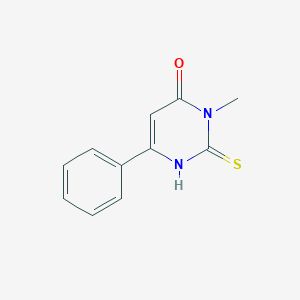
![Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13877002.png)
![5-(1H-indazol-5-ylamino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877004.png)
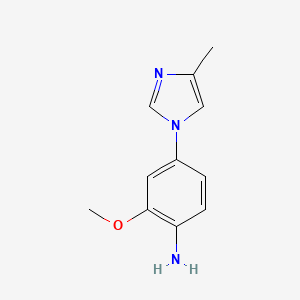
![4-[5-(methylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13877016.png)
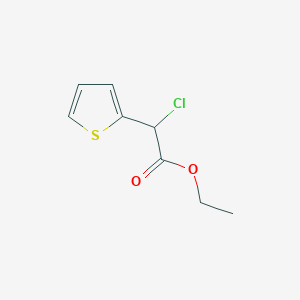
![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)
